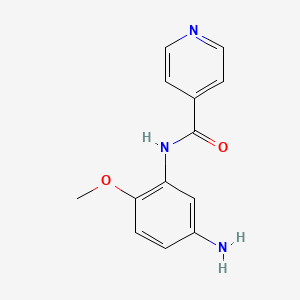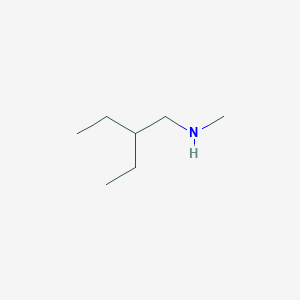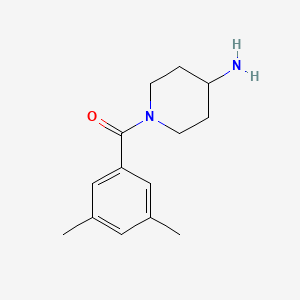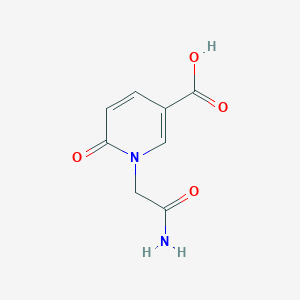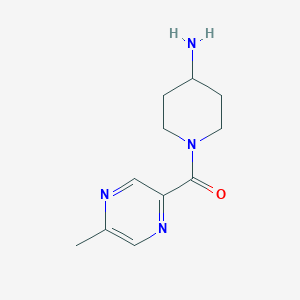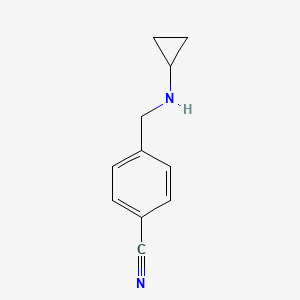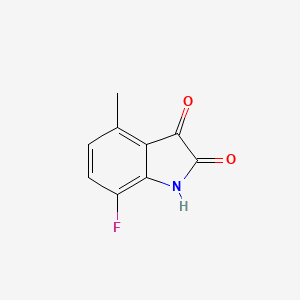
7-Fluoro-4-methyl Isatin
Overview
Description
7-Fluoro-4-methyl Isatin, also known as 4-fluoro-7-methylindoline-2,3-dione, is a chemical compound with the molecular formula C9H6FNO2 . It is primarily used for research and development purposes .
Synthesis Analysis
Isatin and its derivatives are synthetically versatile substrates. They can form a wide range of heterocyclic structures . The presence of two carbonyl groups allows the preparation of isatin derivatives through nucleophilic addition reactions under appropriate conditions . For instance, 1-methylisatin and 5-methylisatin, as well as 5-chloro, 7-fluoro, or 4-bromo-isatins reacted smoothly with indoles, furnishing trisindolines in excellent yields .Chemical Reactions Analysis
Isatin moieties show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . These reactions produce several biologically viable compounds like 2-oxindoles, tryptanthrin, indirubins, and many more . In the context of electrochemical behavior, isatin-thiosemicarbazone derivatives demonstrate an irreversible oxidation process .Physical And Chemical Properties Analysis
7-Fluoro-4-methyl Isatin is typically stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Molecular Imaging and Radiopharmaceuticals
7-Fluoro-4-methyl Isatin derivatives have been explored for their potential in molecular imaging, specifically in the visualization of apoptosis, a form of programmed cell death. Studies have focused on synthesizing halogenated isatin sulfonamides as nonradioactive counterparts for potential radiopharmaceuticals. These compounds, particularly with 7-halogen substituents, have exhibited improved inhibitory potencies, suggesting their utility in molecular imaging of apoptosis through caspase-3/-7 inhibition (Limpachayaporn et al., 2014). Additionally, radiofluorinated caspase-3/7 inhibitors were evaluated in vivo, showing promise as radiotracers in apoptosis imaging, especially in the context of cerebral stroke in a rat model (Médoc et al., 2016).
Hydrogen Bonding and Surface Chemistry
7-Fluoroisatin has been studied for its hydrogen bonding properties and interactions in self-assembled monolayers. Investigations using scanning tunneling microscopy and density functional theory revealed the formation of pentamers of isatin on surfaces, stabilized by N–H···O and C–H···O hydrogen bonds. The 7-position hydrogen's removal, substituted by fluorine, significantly altered the monolayer structure, indicating the importance of specific substitutions in the molecular assembly and surface chemistry (Silski et al., 2017).
Spectroscopy and Molecular Analysis
Comprehensive spectroscopic investigations of 7-fluoroisatin have provided insights into the molecular structure, vibrational frequencies, and electronic parameters of the compound. Studies using FT-Raman and FT-IR spectra, along with density functional theory (DFT) and natural bond orbital (NBO) analysis, have shed light on the effects of substituents like fluorine on crucial molecular characteristics. These studies are crucial for understanding the chemical reactivity and molecular interactions of 7-fluoroisatin (Polat et al., 2015).
Fluorescent Cellular Imaging
7-Fluoro-4-methyl Isatin derivatives have been synthesized for applications in fluorescent cellular imaging. These compounds, often synthesized via one-pot reactions, exhibit photophysical properties that make them suitable for staining and visualizing cellular components, offering potential applications in biomedical imaging and diagnostics (Gholami et al., 2021).
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 7-Fluoro-4-methyl Isatin . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental exposure, immediate medical attention is advised .
Mechanism of Action
Target of Action
Isatin derivatives have been reported to show broad-spectrum antiviral properties and have been used in the development of anti-breast cancer agents . They have also been found to inhibit Monoamine Oxidase (MAO) enzymes, with a higher selectivity for MAO-B than MAO-A .
Mode of Action
For instance, isatin is an endogenous small fragment, reversible inhibitor for MAO enzymes . It increases the dopamine level in the brain by inhibiting an MAO enzyme . In the context of antiviral activity, isatin derivatives have been found to inhibit the SARS-COV main protease, an enzyme vital for the viral replication cycle .
Biochemical Pathways
Isatin derivatives have been associated with the catabolism of neuroamines in both central and peripheral parts of the body . They have also been linked to the viral replication cycle in the context of antiviral activity .
Pharmacokinetics
Isatin is known to be an endogenous small molecule in humans, widely distributed in the body fluid and different tissues of mammals .
Result of Action
Isatin derivatives have been associated with increased dopamine levels in the brain and have shown remarkable and broad-spectrum antiviral properties .
properties
IUPAC Name |
7-fluoro-4-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-4-2-3-5(10)7-6(4)8(12)9(13)11-7/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGGNINMNUOKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588537 | |
| Record name | 7-Fluoro-4-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4-methyl Isatin | |
CAS RN |
749240-53-7 | |
| Record name | 7-Fluoro-4-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



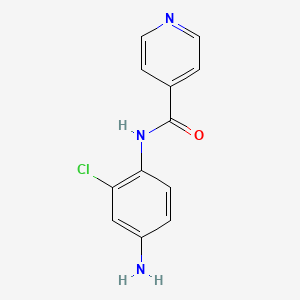

![1-[(5-Methylisoxazol-4-YL)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1367950.png)
